molecular formula C23H26FN3O3 B2881324 (R)-tert-Butyl 3-((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)pyrrolidine-1-carboxylate CAS No. 1354006-88-4

(R)-tert-Butyl 3-((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)pyrrolidine-1-carboxylate

Cat. No.: B2881324
CAS No.: 1354006-88-4
M. Wt: 411.477
InChI Key: NINQREMEVZPFTI-GOSISDBHSA-N
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Description

(R)-tert-Butyl 3-((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)pyrrolidine-1-carboxylate is a complex organic compound characterized by its intricate molecular structure. This compound is part of the broader class of heterocyclic compounds, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of fluorine atoms in the benzyl group adds to its chemical reactivity and potential utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-tert-Butyl 3-((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting with the formation of the benzo[d]imidazole core This can be achieved through the reaction of o-phenylenediamine with an appropriate carboxylic acid derivative under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, which can enhance reaction efficiency and control. Additionally, the use of green chemistry principles, such as the minimization of hazardous reagents and the recycling of solvents, would be considered to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The fluorobenzyl group can be oxidized to form the corresponding carboxylic acid.

  • Reduction: The imidazole ring can be reduced to form a diamine derivative.

  • Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: 4-Fluorobenzyl carboxylic acid.

  • Reduction: 1,2-Diaminobenzimidazole derivative.

  • Substitution: Various substituted pyrrolidines.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

  • Biology: Its structural similarity to biologically active molecules makes it a useful tool in studying biological processes and interactions.

  • Industry: Its unique properties can be exploited in the design of new materials with specific functionalities.

Mechanism of Action

The mechanism by which (R)-tert-Butyl 3-((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)pyrrolidine-1-carboxylate exerts its effects depends on its molecular targets and pathways. The presence of the fluorobenzyl group can enhance binding affinity to certain receptors or enzymes, leading to specific biological effects. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • tert-Butyl 4-(4-fluorobenzyl)-3-methylpiperazine-1-carboxylate: This compound has a similar structure but differs in the presence of a methyl group on the piperazine ring.

  • tert-Butyl 3-(1-(4-fluorobenzyl)-1H-imidazol-2-yl)oxy)pyrrolidine-1-carboxylate: This compound lacks the benzo group, making it structurally simpler.

Uniqueness: The uniqueness of (R)-tert-Butyl 3-((1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)oxy)pyrrolidine-1-carboxylate lies in its complex structure and the presence of both fluorine and the benzo[d]imidazole moiety, which can impart distinct chemical and biological properties compared to simpler analogs.

Properties

IUPAC Name

tert-butyl (3R)-3-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O3/c1-23(2,3)30-22(28)26-13-12-18(15-26)29-21-25-19-6-4-5-7-20(19)27(21)14-16-8-10-17(24)11-9-16/h4-11,18H,12-15H2,1-3H3/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINQREMEVZPFTI-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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